molecular formula C17H18F3N3O2S B2625379 (E)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide CAS No. 1798406-96-8

(E)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide

Cat. No.: B2625379
CAS No.: 1798406-96-8
M. Wt: 385.41
InChI Key: HDQDULVVYDGRJB-DHZHZOJOSA-N
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Description

(E)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, a cyclopropyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Cyclopropyl and Trifluoromethyl Groups: These groups can be introduced via cyclopropanation and trifluoromethylation reactions, respectively. Cyclopropanation often involves the use of diazo compounds, while trifluoromethylation can be achieved using reagents like trifluoromethyl iodide.

    Attachment of the Ethyl Linker: The ethyl linker can be introduced through alkylation reactions, typically using alkyl halides.

    Formation of the Sulfonamide Group: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, (E)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide may be studied for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and receptor binding.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. Its structure suggests potential activity as an anti-inflammatory, anticancer, or antimicrobial agent. Preclinical studies would be necessary to evaluate its efficacy and safety.

Industry

In industrial applications, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It could also serve as an intermediate in the synthesis of other valuable chemicals.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(5-cyclopropyl-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide: Lacks the trifluoromethyl group, which may result in different biological activity.

    (E)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide: Lacks the cyclopropyl group, potentially affecting its chemical reactivity and biological interactions.

Uniqueness

The presence of both the cyclopropyl and trifluoromethyl groups in (E)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide makes it unique. These groups can significantly influence the compound’s chemical properties, such as its stability, reactivity, and ability to interact with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(E)-N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2S/c18-17(19,20)16-12-15(14-6-7-14)23(22-16)10-9-21-26(24,25)11-8-13-4-2-1-3-5-13/h1-5,8,11-12,14,21H,6-7,9-10H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQDULVVYDGRJB-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNS(=O)(=O)C=CC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC(=NN2CCNS(=O)(=O)/C=C/C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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